![molecular formula C8H20Cl2N6 B041303 2,2'-Azobis(2-methylpropionamidine) dihydrochloride CAS No. 2997-92-4](/img/structure/B41303.png)
2,2'-Azobis(2-methylpropionamidine) dihydrochloride
Overview
Description
2,2’-Azobis(2-methylpropionamidine) dihydrochloride is a free radical initiator and a polymerization initiator for acrylic, vinyl, and allyl monomers .
Synthesis Analysis
This compound is a highly active water-soluble azo polymerization initiator. It is uniquely characterized by the cationic amidine group. Cationic emulsions, latex, etc. can be synthesized easily and stably, therefore an excellent effect can be expected for emulsion polymerization of synthetic rubber, adhesives, etc .Molecular Structure Analysis
The molecular formula of 2,2’-Azobis(2-methylpropionamidine) dihydrochloride is C8H20Cl2N6 .Chemical Reactions Analysis
This compound undergoes first-order decomposition to a cationic radical. It decomposes on exposure to UV and is compatible with cationic surfactants . It is used to prepare Resveratrol and its analogues for use as antioxidants .Physical And Chemical Properties Analysis
The compound is available in the form of powder or granules. It has a half-life of 10 hours at 56 °C and a melting point of 175-177 °C (lit.). It is soluble in acetone, dioxane, methanol, ethanol, DMSO, and water .Scientific Research Applications
Food Chemistry
AAPH has been used in studies to investigate the biochemical properties and gel-forming capacity of duck myofibrillar proteins under the effects of AAPH-mediated oxidation . The study found that with increasing AAPH concentration, the carbonyl content of the proteins exhibited an increasing trend . Moderate oxidation induced myosin aggregation via covalent bonds, enhancing protein–protein interactions, and thus affected the gel strength of the heat-induced gels . However, high oxidation led to the partial degradation of the myosin heavy chain (MHC) isoforms, which significantly reduced gelation ability .
Polymerization Initiator
AAPH is a free radical initiator and is used as a polymerization initiator for acrylic, vinyl, and allyl monomers . It undergoes first-order decomposition to a cationic radical and decomposes on exposure to UV . Its decomposition rate is pH dependent .
Synthesis of Cationic Emulsions and Latex
AAPH is characterized by the cationic amidine group . This unique characteristic allows for the easy and stable synthesis of cationic emulsions and latex . Therefore, it can be effectively used for emulsion polymerization of synthetic rubber, adhesives, etc .
Mechanism of Action
Target of Action
It is known to be used as afree radical initiator , suggesting that it may interact with various molecules in the cell to generate free radicals.
Mode of Action
AAPH acts as a free radical initiator . It generates free radicals, which are highly reactive species that can cause damage to various cellular components, including proteins, lipids, and DNA. This can lead to oxidative stress within the cell .
Biochemical Pathways
oxidative stress and cellular damage . Free radicals can disrupt these pathways, leading to cell damage and potentially cell death .
Result of Action
AAPH has been reported to have significant cytotoxicity on human cells in cell culture . This is likely due to the oxidative stress induced by the free radicals it generates. Oxidative stress can lead to cell damage and cell death, which would account for the observed cytotoxic effects .
Action Environment
The action of AAPH can be influenced by various environmental factors. For example, the generation of free radicals can be influenced by the presence of other reactive species in the environment. Additionally, factors such as temperature and pH could potentially influence the stability and efficacy of AAPH .
Safety and Hazards
Future Directions
The compound is used in a variety of polymerization applications and can be expected to have a wide range of uses in the future. It is uniquely characterized by the amidine group which is cationic. Cationic emulsions, latex, etc. can be synthesized easily and in a stable manner, therefore an excellent effect can be expected for emulsion polymerization of synthetic rubber, adhesives, etc .
properties
IUPAC Name |
2-[(1-amino-1-imino-2-methylpropan-2-yl)diazenyl]-2-methylpropanimidamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N6.2ClH/c1-7(2,5(9)10)13-14-8(3,4)6(11)12;;/h1-4H3,(H3,9,10)(H3,11,12);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LXEKPEMOWBOYRF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)N=NC(C)(C)C(=N)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H20Cl2N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
13217-66-8 (Parent) | |
Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3049756 | |
Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Pellets or Large Crystals | |
Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
2,2'-Azobis(2-methylpropionamidine) dihydrochloride | |
CAS RN |
2997-92-4 | |
Record name | 2,2'-Azobis(2-amidinopropane) diHCl | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002997924 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Propanimidamide, 2,2'-(1,2-diazenediyl)bis[2-methyl-, hydrochloride (1:2) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2,2'-Azobis(2-amidinopropane) dihydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3049756 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-azobis[2-methylpropionamidine] dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.155 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2'-AZOBIS(2-METHYLPROPANIMIDAMIDE) DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7381JDR72F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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